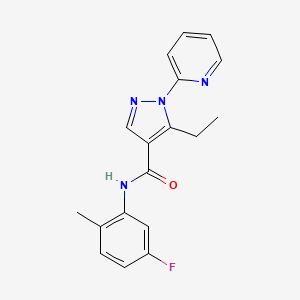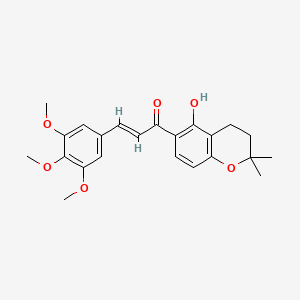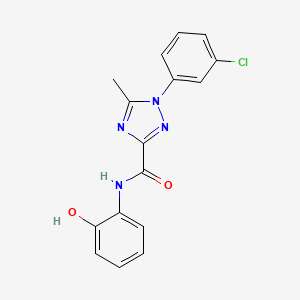
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxyaniline to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced environmental impact. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorophenyl and hydroxyphenyl groups can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the methyl group, which may affect its binding properties and reactivity.
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol:
Uniqueness
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H13ClN4O2 |
|---|---|
Molekulargewicht |
328.75 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-18-15(16(23)19-13-7-2-3-8-14(13)22)20-21(10)12-6-4-5-11(17)9-12/h2-9,22H,1H3,(H,19,23) |
InChI-Schlüssel |
ZTSKBNYDIQYVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)

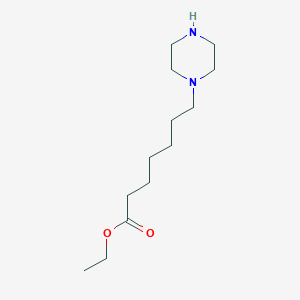
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
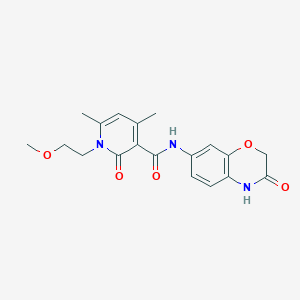
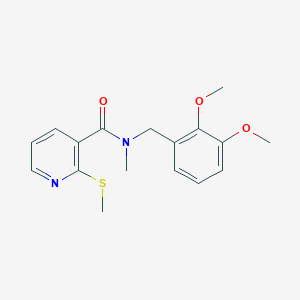
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
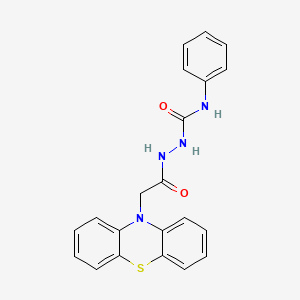
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
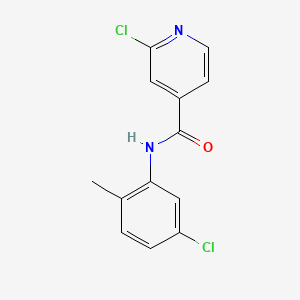
![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
